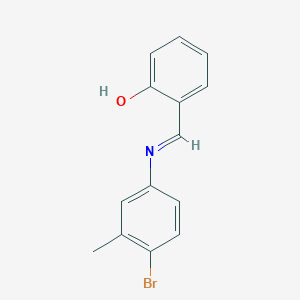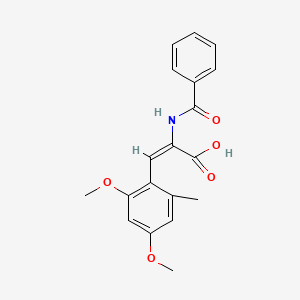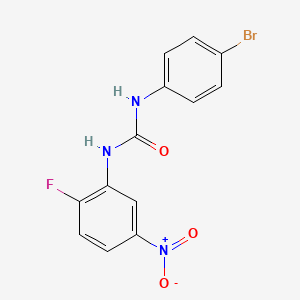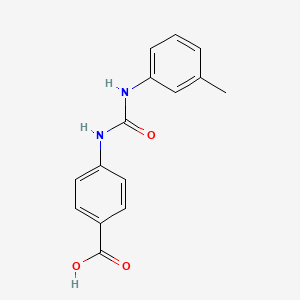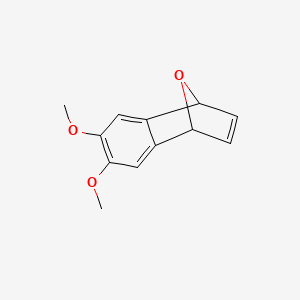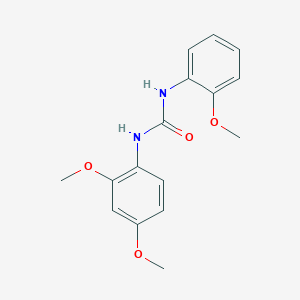
1-(2,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)urea is an organic compound characterized by the presence of two methoxy groups attached to phenyl rings and a urea linkage
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2,4-dimethoxyaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound’s methoxy groups and urea linkage play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors, leading to the observed biological effects .
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)urea can be compared with similar compounds such as:
1-(2,4-Dimethoxyphenyl)-3-phenylurea: Lacks the methoxy group on the second phenyl ring.
1-(2-Methoxyphenyl)-3-phenylurea: Lacks the methoxy groups on the first phenyl ring.
1-Phenyl-3-(2-methoxyphenyl)urea: Lacks the methoxy groups on both phenyl rings. The presence of methoxy groups in this compound enhances its chemical reactivity and potential biological activity, making it unique among its analogs.
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O4/c1-20-11-8-9-13(15(10-11)22-3)18-16(19)17-12-6-4-5-7-14(12)21-2/h4-10H,1-3H3,(H2,17,18,19) |
InChI Key |
OPRPVLJLVXITJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



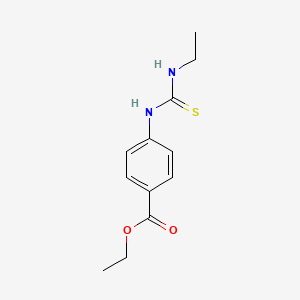

![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)


